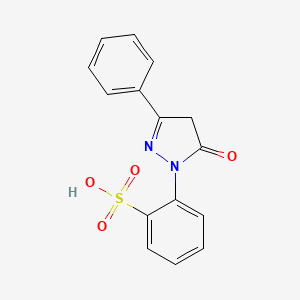

2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid

Übersicht

Beschreibung

2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid typically involves the reaction of phenylhydrazine with an appropriate diketone or keto acid under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The sulfonic acid group is introduced through sulfonation reactions using reagents such as sulfuric acid or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Azo Coupling Reactions

The pyrazolone core of the compound enables participation in azo coupling reactions, forming dyes or bioactive derivatives. The active methylene group (C4 of the pyrazolone ring) reacts with diazonium salts under alkaline conditions to yield azo compounds.

Mechanistic Insight :

- The enol tautomer of the pyrazolone ring facilitates electrophilic attack at C4 .

- Steric hindrance from the phenyl group at C3 directs coupling to the C4 position .

Alkylation and Acylation

The pyrazolone ring undergoes alkylation at oxygen (O5) or nitrogen (N1/N2), depending on reaction conditions:

Key Data :

- N-Methyl derivatives show reduced hydrogen-bonding capacity, altering solubility .

- O-Alkylation diminishes tautomerization, stabilizing the keto form .

Salt Formation and Ionic Interactions

The sulfonic acid group (–SO<sub>3</sub>H) participates in acid-base reactions, forming salts with cations (e.g., Na⁺, Ca²⁺):

| Base | Product | Application |

|---|---|---|

| NaOH | Sodium benzenesulphonate | Improves aqueous solubility for pharmaceutical formulations . |

| Ca(OH)<sub>2</sub> | Calcium salt | Used in ion-exchange resins. |

Notable Properties :

Nucleophilic Substitution

The sulfonic acid group can be replaced by nucleophiles under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| PCl<sub>5</sub> | 80°C, anhydrous | Sulfonyl chloride intermediate. |

| NH<sub>3</sub> | Aqueous, RT | Sulfonamide derivative (bioactive) . |

Example :

- Reaction with ammonia yields 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, a COX-2 inhibitor precursor .

Redox Reactions

The pyrazolone ring undergoes redox transformations:

| Reaction | Conditions | Outcome |

|---|---|---|

| Reduction (H<sub>2</sub>/Pd-C) | Ethanol, 50°C | Saturation of the pyrazolone ring to pyrazolidinone |

| Oxidation (KMnO<sub>4</sub>) | Acidic, heat | Cleavage of the pyrazolone ring to carboxylic acids. |

Applications :

Condensation Reactions

The active methylene group (C4) participates in Knoevenagel condensations:

| Reagent | Product | Use |

|---|---|---|

| Aromatic aldehydes | Styryl-substituted pyrazolones | Fluorescent probes . |

| Malononitrile | Cyanoethyl derivatives | Precursors for heterocyclic synthesis. |

Mechanism :

- Base-catalyzed deprotonation at C4 enables nucleophilic attack on carbonyl groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anti-inflammatory and Analgesic Properties

Research indicates that compounds related to 2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid exhibit notable anti-inflammatory and analgesic effects. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. This action suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. This could lead to applications in pharmaceuticals aimed at combating resistant bacterial infections .

Medicinal Chemistry Applications

Drug Development

In medicinal chemistry, the compound's structure allows for modifications that can enhance its pharmacological profile. The presence of the pyrazolone moiety is significant because pyrazolones are known for their diverse biological activities. Researchers are exploring derivatives of this compound to optimize efficacy and reduce side effects in drug formulations .

Analytical Chemistry

This compound can also be utilized as a reagent in analytical chemistry for the detection of various metal ions. Its ability to form complexes with metals makes it useful in developing colorimetric assays and other analytical techniques .

Material Science Applications

Polymer Chemistry

The sulfonic acid group in this compound provides unique properties that can be exploited in polymer chemistry. Research has indicated that incorporating such compounds into polymer matrices can enhance their thermal stability and mechanical properties. This opens avenues for creating advanced materials with specific functionalities .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Anti-inflammatory Effects | Demonstrated significant inhibition of COX enzymes | Potential treatment for arthritis |

| Antimicrobial Evaluation | Showed activity against resistant bacterial strains | Development of new antibiotics |

| Polymer Enhancement Research | Improved thermal stability in polymer composites | Advanced materials for industrial use |

Wirkmechanismus

The mechanism of action of 2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester

Uniqueness

2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid is unique due to the presence of both the pyrazole ring and the sulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid, also known as benzoic acid derivative with a pyrazole moiety, has garnered attention due to its diverse biological activities. This compound belongs to a class of pyrazole derivatives that are recognized for their therapeutic potential, including anti-inflammatory, anti-cancer, and antimicrobial properties.

- Molecular Formula : C16H12N2O3S

- Molecular Weight : 304.34 g/mol

- CAS Number : 354781-70-7

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit inflammatory mediators in various models. In particular:

- Mechanism : These compounds inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively documented. The compound has shown activity against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| E. coli | Moderate | |

| S. aureus | Significant | |

| Pseudomonas aeruginosa | Moderate | |

| Klebsiella pneumonia | Significant |

Studies suggest that the presence of the sulfonamide group enhances the antimicrobial activity of the pyrazole moiety, making it a promising candidate for further development.

Anticancer Properties

The anticancer potential of pyrazole derivatives is noteworthy. Several studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Kinases : Pyrazole derivatives have shown inhibitory effects on key kinases involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase .

- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells by activating intrinsic pathways .

Case Study 1: Anti-inflammatory Evaluation

A study conducted on a series of pyrazole derivatives revealed that certain compounds exhibited anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models. The compound 3k was particularly noted for its strong activity against both COX and LOX pathways .

Case Study 2: Antimicrobial Testing

In another investigation, a novel series of 1-thiocarbamoyl 3-substituted phenyl-pyrazoles were synthesized and tested against various bacterial strains. The results indicated that specific substitutions significantly enhanced antimicrobial activity against E. coli and S. aureus, supporting the hypothesis that structural modifications can optimize biological efficacy .

Eigenschaften

IUPAC Name |

2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c18-15-10-12(11-6-2-1-3-7-11)16-17(15)13-8-4-5-9-14(13)22(19,20)21/h1-9H,10H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMVVICUDHEKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2S(=O)(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974106 | |

| Record name | 2-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-68-5 | |

| Record name | 2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5855-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,5-dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.